molecular formula C14H15NO3S B13478040 2-(Benzyloxy)-5-methanesulfonylaniline

2-(Benzyloxy)-5-methanesulfonylaniline

Cat. No.: B13478040
M. Wt: 277.34 g/mol
InChI Key: MLTWEHJHYHHMPN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methanesulfonylaniline is an organic compound with a complex structure that includes a benzyl ether and a methanesulfonyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methanesulfonylaniline typically involves the reaction of 2-benzyloxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-methanesulfonylaniline undergoes various types of chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-methanesulfonylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methanesulfonylaniline involves its interaction with various molecular targets. The benzyl ether group can participate in electrophilic aromatic substitution reactions, while the methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

5-methylsulfonyl-2-phenylmethoxyaniline

InChI

InChI=1S/C14H15NO3S/c1-19(16,17)12-7-8-14(13(15)9-12)18-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3

InChI Key

MLTWEHJHYHHMPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

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